molecular formula C12H17BrN2O2S B1399275 3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine CAS No. 1316221-86-9

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Cat. No.: B1399275
CAS No.: 1316221-86-9
M. Wt: 333.25 g/mol
InChI Key: SOFYLIWRBMELKK-UHFFFAOYSA-N
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Description

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine moiety with a methylsulfonyl group

Scientific Research Applications

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and the piperidine moiety. The bromination of the pyridine ring is usually achieved using bromine or a brominating agent under controlled conditions. The piperidine moiety is then introduced through a series of reactions, including nucleophilic substitution and sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(methylsulfonyl)pyridine: Lacks the piperidine moiety but shares the bromine and methylsulfonyl groups.

    5-Bromo-3-(methylsulfonyl)pyridine: Similar structure but with different positioning of the bromine and methylsulfonyl groups.

    3-Bromo-5-(methylsulfonyl)piperidine: Contains the piperidine moiety but lacks the pyridine ring.

Uniqueness

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is unique due to its combination of a brominated pyridine ring and a methylsulfonyl-substituted piperidine moiety

Properties

IUPAC Name

3-bromo-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-4-2-3-10(9-15)5-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFYLIWRBMELKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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